2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid
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Overview
Description
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H17ClN2O3 and a molecular weight of 344.8 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid typically involves the reaction of 3-chlorophenylpiperazine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound has a similar piperazine ring but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)piperazine: This structural analog has a different substitution pattern on the piperazine ring, affecting its reactivity and applications.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are used in anti-tubercular research and have different functional groups that influence their activity.
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O3/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17(22)15-6-1-2-7-16(15)18(23)24/h1-7,12H,8-11H2,(H,23,24) |
InChI Key |
ZEXMAJYUENLTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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